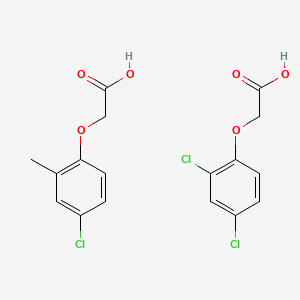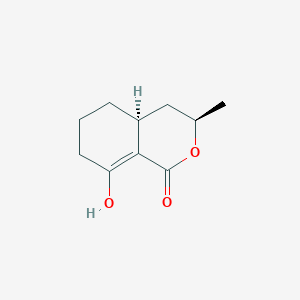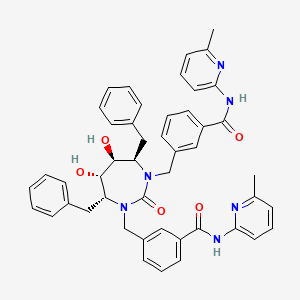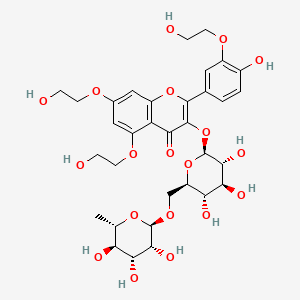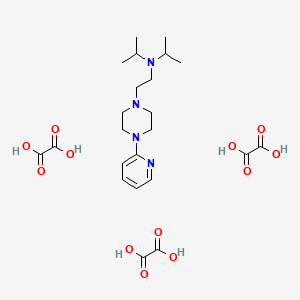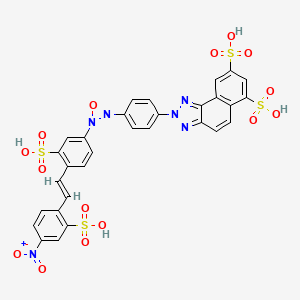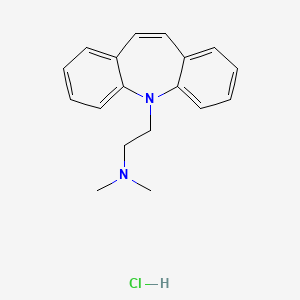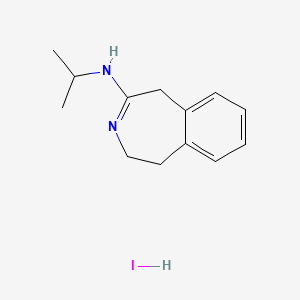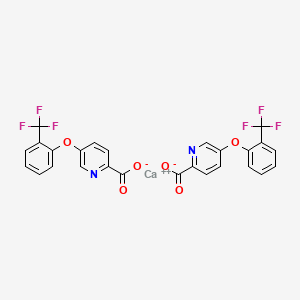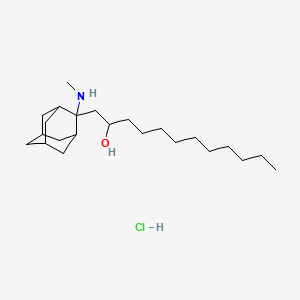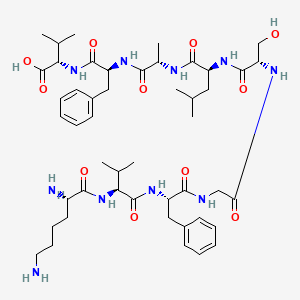
1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzylidene and nitrobenzylidene groups attached to an imidazolinone core, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylideneamine with o-nitrobenzylidene in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and purity.
Chemical Reactions Analysis
1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen gas, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain pathogens.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.
Comparison with Similar Compounds
1-(Benzylideneamino)-4-(o-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one can be compared with similar compounds such as:
2-Nitrobenzylidene diacetate: Known for its use in organic synthesis and as a reagent in chemical reactions.
3-(2-Nitrobenzylidenamino)-2-oxazolidinone: Another compound with similar structural features and applications in research. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
126293-24-1 |
|---|---|
Molecular Formula |
C23H16N4O3 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(5Z)-3-[(E)-benzylideneamino]-5-[(2-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-20(15-19-13-7-8-14-21(19)27(29)30)25-22(18-11-5-2-6-12-18)26(23)24-16-17-9-3-1-4-10-17/h1-16H/b20-15-,24-16+ |
InChI Key |
KIQIUCGLFRWTNC-IGRHVHCWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=N/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=CC=C3[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


